2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile
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Overview
Description
2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with 2-hydroxypropylamine under controlled conditions to introduce the amino groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various substituents depending on the reactants used.
Scientific Research Applications
2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its functional groups allow it to interact with biological macromolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis[(benzoyl-R)amino]pyridine derivatives
- 2,6-Bis[(2-hydroxyethyl)amino]methylphenol
Uniqueness
2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions make it a valuable compound in research and industry.
Properties
CAS No. |
845531-60-4 |
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Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2,6-bis(2-hydroxypropylamino)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H20N4O2/c1-8-4-12(15-6-9(2)18)17-13(11(8)5-14)16-7-10(3)19/h4,9-10,18-19H,6-7H2,1-3H3,(H2,15,16,17) |
InChI Key |
XKQVCQLWYZGECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCC(C)O)NCC(C)O |
Origin of Product |
United States |
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